Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C8H7N2NaO3 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
sodium;(6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H8N2O3.Na/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1/t5-;/m0./s1 |
InChI Key |
LRRYFHNJQIJOSH-JEDNCBNOSA-M |
Isomeric SMILES |
C1CC2=NC=CC(=O)N2[C@@H]1C(=O)[O-].[Na+] |
Canonical SMILES |
C1CC2=NC=CC(=O)N2C1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Step 1: Hydrolysis of Methyl Ester
The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. Typical conditions include:
- Reagent: Sodium hydroxide (NaOH) in aqueous methanol.
- Temperature: Reflux at 60–80°C for 4–6 hours.
- Workup: Acidification with HCl to precipitate the free acid (CID 57907501).
Step 2: Sodium Salt Formation
The free acid is neutralized with sodium bicarbonate (NaHCO₃) or sodium hydroxide to form the sodium salt:
Alternative Pathway: Direct Synthesis via Cyclization
A regioselective approach involves intramolecular cyclization of homoallylic amines under pH-dependent conditions:
- Reagents: Dimethyldioxirane (DMDO) and base for 3-hydroxy-4-oxo derivatives.
- Conditions: DMSO/H₂O system with N-bromosuccinimide (NBS) for bromination.
| Reaction Parameter | Conditions | Outcome |
|---|---|---|
| Cyclization agent | DMDO, m-CPBA, or NBS | Regioselective formation of 4-oxo or 2-oxo isomers |
| Solvent | DMSO/H₂O | Facilitates bromination and cyclization |
| Temperature | Room temperature (20–25°C) | Minimizes side reactions |
Purification and Isolation
Crude product purification involves:
- Washing: Cold isopropyl alcohol (IPA) and toluene to remove unreacted starting materials.
- Drying: Vacuum desiccation with nitrogen sweep to prevent hygroscopic degradation.
- Purity: ≥98% by HPLC, confirmed via NMR and mass spectrometry.
Industrial-Scale Production
Optimized protocols for large-scale synthesis emphasize:
- Continuous flow reactors to enhance reaction control and yield.
- Green chemistry principles: Recycling solvents like IPA and DMSO.
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch size | 1–10 g | 10–100 kg |
| Yield | 85–90% | 88–92% |
| Cost efficiency | Moderate | High (bulk reagent use) |
Critical Analytical Data
Molecular Weight: 202.14 g/mol (theoretical: 202.143).
Stereochemistry: (S)-configuration preserved via chiral HPLC monitoring.
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers.
Mechanism of Action
The mechanism of action of Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, or inflammation . Detailed studies using techniques like molecular docking and biochemical assays help elucidate these mechanisms .
Comparison with Similar Compounds
Chemical Identity :
Properties :
- Solubility : Enhanced water solubility due to ionic nature (typical of carboxylate salts).
- Synthesis : Likely derived via neutralization of the corresponding carboxylic acid (CAS 1190392-22-3) with sodium hydroxide .
Comparison with Structurally Related Compounds
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid
- CAS No.: 1190392-22-3
- Molecular Formula : C₈H₈N₂O₃
- Molecular Weight : 180.16 g/mol
- Key Differences :
- Acidic vs. Ionic Form : Free carboxylic acid with lower solubility in water compared to the sodium salt.
- pKa : ~2.72 (calculated), making it moderately acidic .
- Applications : Direct precursor to the sodium salt; used in synthesizing Vibegron impurities and intermediates .
- Safety : Hazard statements H302 (harmful if swallowed), H312 (skin contact), H332 (inhalation) .
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
- CAS No.: 1190392-23-4
- Molecular Formula : C₉H₁₀N₂O₃
- Molecular Weight : 194.19 g/mol
- Key Differences: Esterification: Methyl ester derivative with increased lipophilicity. Stability: Requires storage at 2–8°C in sealed containers to prevent hydrolysis .
(R)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid
- CAS No.: 1190392-22-3 (same as (S)-isomer, but enantiomerically distinct)
- Key Differences :
Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Key Distinctions
Stereochemical Impact : The (R)-enantiomer of the carboxylic acid is pharmacologically active in Vibegron , while the (S)-enantiomer (sodium salt) serves as a synthetic precursor .
Solubility and Reactivity :
- The sodium salt’s ionic nature enhances aqueous solubility, making it suitable for reaction media requiring polar solvents .
- The methyl ester’s lipophilicity facilitates penetration in cell-based assays .
Synthetic Pathways: Sodium Salt: Likely synthesized via neutralization of the carboxylic acid with NaOH . Methyl Ester: Produced via esterification of the acid with methanol under acidic conditions .
Biological Activity
Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS Number: 1421271-01-3) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNNaO
- Molecular Weight : 202.143 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core which is significant in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Notably, it has shown potential as an inhibitor of human leukocyte elastase (HLE), a proteinase involved in inflammatory responses. Inhibiting HLE can mitigate conditions such as chronic obstructive pulmonary disease (COPD), asthma, and emphysema .
1. Inhibition of Human Leukocyte Elastase
Research indicates that this compound may inhibit HLE effectively. This inhibition is crucial for controlling proteolytic activity that contributes to various pathophysiological states. The compound's inhibition constant (K) and other kinetic parameters remain to be fully characterized in extensive studies.
2. Antiproliferative Effects
Preliminary studies suggest that compounds with similar structural features exhibit antiproliferative effects against various human tumor cell lines. For instance, related pyrrolo-pyrimidine derivatives have shown IC values in the nanomolar range against cancer cell lines . While specific data on this compound is limited, its structural analogs indicate potential efficacy in cancer treatment.
3. Selectivity and Potency
The selectivity profile of this compound has not been extensively documented; however, compounds within the same class often exhibit favorable selectivity towards specific targets like receptor tyrosine kinases involved in angiogenesis and tumor progression .
Research Findings and Case Studies
Q & A
Basic Research Question
- NMR Spectroscopy : Confirm stereochemistry using - and -NMR, focusing on δ 4.2–4.5 ppm (pyrrolidine protons) and δ 170–175 ppm (carboxylate carbon) .
- HPLC-MS : Use reverse-phase C18 columns (e.g., Agilent Zorbax) with ESI+ mode (m/z 181.1 [M+H]) to detect impurities ≤0.5% .
- Elemental Analysis : Verify purity ≥98% by matching calculated vs. experimental C/H/N/O ratios (e.g., C: 53.33%, H: 4.44%, N: 15.55%) .
How should researchers handle stability challenges during storage and experimental use?
Basic Research Question
- Storage : Keep under inert gas (N/Ar) at 2–8°C in airtight containers to prevent hydrolysis of the carboxylate group .
- In Solution : Prepare fresh aqueous solutions (pH 6–7) to avoid degradation; monitor via UV-Vis (λmax 265 nm) for absorbance shifts indicating decomposition .
- Safety Protocols : Use PPE (nitrile gloves, goggles) and fume hoods due to irritant properties (H315/H319) .
How can researchers resolve discrepancies in enantiomeric excess measurements between chiral HPLC and polarimetry?
Advanced Research Question
Discrepancies may arise from:
- Sample Preparation : Ensure solvents (e.g., ethanol) are optically inactive and free of chiral contaminants .
- Instrument Calibration : Validate polarimeter readings against certified standards (e.g., sucrose) and cross-check with circular dichroism (CD) spectroscopy .
- Matrix Effects : For HPLC, use internal standards (e.g., (R)-enantiomer spiked at 1%) to confirm baseline separation .
What strategies optimize the compound’s stability under varying pH and temperature in aqueous solutions?
Advanced Research Question
- pH Stability : Use phosphate buffers (pH 6.5–7.5) to minimize carboxylate ionization shifts. Avoid pH > 8, which accelerates ring-opening degradation .
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring. Degradation products include 4-oxo-pyrrolidine (m/z 112.1) and CO release .
- Lyophilization : For long-term storage, lyophilize at −80°C with cryoprotectants (e.g., trehalose) to retain >95% activity .
How can impurity profiling be systematically conducted for this compound?
Advanced Research Question
- Synthetic Byproducts : Identify methyl ester derivatives (e.g., CAS 1190392-23-4) via GC-MS, which may form during incomplete saponification .
- Degradation Products : Use LC-HRMS to detect 4,6,7,8-tetrahydro-pyrrolopyrimidine (m/z 136.1) from hydrolytic cleavage .
- Chiral Impurities : Quantify (R)-enantiomer contamination using chiral SFC (supercritical fluid chromatography) with a Lux® Cellulose-2 column .
What is the pharmacological relevance of this compound in drug development?
Advanced Research Question
- Vibegron Synthesis : The compound is a key intermediate in vibegron (β3-agonist for overactive bladder). Its (S)-configuration ensures binding affinity to β3 receptors (Ki = 2.1 nM) .
- Structure-Activity Relationship (SAR) : Modifications to the carboxylate group (e.g., amidation) reduce efficacy by 90%, highlighting its role in receptor interaction .
- Preclinical Testing : Assess metabolic stability using human liver microsomes (t1/2 > 4 hrs) and plasma protein binding (85–90%) to predict pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
